3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester
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Overview
Description
3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester is a complex organic compound with the molecular formula C23H27F3N2O6S. This compound is known for its unique structure, which includes a tert-butoxycarbonyl group, an ethoxycarbonylmethyl group, and an amino-propionic acid ethyl ester moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the propionic acid ethyl ester moiety under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify the structure and function of target molecules. These interactions can influence biological processes and pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)-methyl]-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
- 1-tert-butoxycarbonyl-3-pyrrolidone
Uniqueness
Compared to similar compounds, 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKXWKWPBLYKJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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